N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoroaniline, which is prepared by fluorinating 1,3,5-trichlorobenzene and then aminating the intermediate fluorinated benzene.
Formation of Pyrazole Ring: The 3,5-difluoroaniline undergoes a cyclization reaction with appropriate reagents to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the 1-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the fluorine positions, using nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group and exhibit similar biological activities.
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide: This compound also features a difluorophenyl group and is studied for its anticancer properties.
Uniqueness
N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-10(5-13-15)14-9-3-7(11)2-8(12)4-9/h2-6,14H,1H3 |
InChI Key |
GOZLQLFVJBNCRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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